2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride is an organic compound classified under pyridines and derivatives. It is characterized by a piperidine ring attached to a pyridine structure, with a carboximidamide functional group. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry.
The compound is synthesized through specific chemical reactions involving piperidine and pyridine derivatives. It has been identified in research settings, particularly in studies related to pharmacology and biochemistry, where it serves as a valuable reagent or therapeutic candidate.
This compound belongs to the class of pyridines and derivatives, which are known for their diverse biological activities. The presence of the piperidine moiety enhances its pharmacological properties, making it a subject of interest in drug development.
The synthesis of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride typically involves the following steps:
The industrial production may utilize continuous flow reactors for efficiency, allowing for higher yields and consistent quality control throughout the synthesis process.
The molecular structure of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride can be represented by its IUPAC name and chemical formula:
The compound features a pyridine ring connected to a piperidine group via a propoxy linkage, with a carboximidamide substituent that contributes to its reactivity and biological activity.
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride participates in various chemical reactions, primarily involving nucleophilic substitutions and coupling reactions:
The reactivity profile of this compound allows it to serve as an intermediate in the synthesis of more complex pharmaceuticals or as a building block in organic chemistry.
The mechanism of action for 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride is primarily based on its interaction with biological targets, such as enzymes or receptors:
Research indicates that compounds of similar structure have shown promise in modulating biological activities related to neurological disorders and other therapeutic areas.
The compound's polar surface area is about 81.47 Ų, indicating significant interactions with biological molecules.
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride has several applications across different scientific domains:
This compound's unique structure and properties make it a valuable asset in ongoing research aimed at discovering new drugs and understanding biochemical mechanisms.
The pharmacological exploration of 2-(piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride represents a specialized branch of metabolic therapeutics originating from Hungarian research initiatives in the early 21st century. Initially identified during systematic screening of nicotinic acid derivatives, this compound emerged from efforts to optimize the bioactivity profile of amidoxime and carboximidamide compounds targeting cellular stress response pathways [2]. Its structural framework combines a pyridine core with a piperidine moiety—a design philosophy shared with advanced insulin sensitizers like BGP-15, though distinct in its specific functional group arrangement and salt formulation [2].
The synthetic trajectory evolved significantly through patent-protected routes (WO2017120194A1, US8754096B2) that enabled efficient scale-up by pharmaceutical developers. These methods emphasized:
Molecular refinement focused on balancing polar surface area (66 Ų) and lipophilicity (cLogP ~1.23) to optimize membrane permeability while retaining solubility—a critical determinant for oral bioavailability. The hydrochloride salt form (CAS# 1210437-88-9) ultimately prevailed in pharmacological studies due to its superior crystalline stability and batch reproducibility [9].
Table 1: Structural Evolution from Early Nicotinic Acid Derivatives
Structural Feature | Precursor Compounds | Target Compound Optimization |
---|---|---|
Pyridine Substitution | 3-Carboxy derivatives (e.g., niacin) | 3-Carboximidamide with enhanced H-bonding capacity |
N-Heterocycle | Simple piperidine attachment | 1-yl-piperidine configuration enabling salt formation |
Physicochemical Profile | Low solubility acids | Dihydrochloride salt with 28 mg/mL water solubility |
Molecular Weight | <250 Da | 277.19 g/mol (balanced for membrane penetration) |
Within metabolic disease pharmacology, this compound occupies a distinctive niche due to its multimodal mechanism profile targeting fundamental pathological processes in insulin resistance. Its primary therapeutic value derives from simultaneous engagement of three interconnected pathways:
Table 2: Comparative Mechanisms in Insulin Resistance Therapeutics
Mechanistic Class | Representative Agents | Target Compound's Advantage |
---|---|---|
PARP Inhibitors | 3-Aminobenzamide | Dual PARP/HSP modulation |
Biguanides | Metformin | Superior JNK inhibition efficacy |
Thiazolidinediones | Rosiglitazone | No PPARγ-associated weight gain |
GLP-1 Agonists | Liraglutide | Oral bioavailability |
Preclinical evidence positions it as a potential adjunct therapy for complications extending beyond core insulin sensitization. In rodent models of diabetic cardiomyopathy, structural analogs demonstrated:
The carboximidamide group specifically enables unique target engagement compared to carboxamide analogs (e.g., 2-(piperidin-1-yl)pyridine-3-carboxamide). Hydrogen-bonding studies confirm its capacity to form bidentate interactions with kinase domains and HSP70 ATPase sites—explaining its 17-fold greater efficacy in glucose uptake assays versus carboxamide derivatives [1] [2]. Emerging research further suggests potential applications in chemotherapy-induced metabolic dysfunction and nephrotoxicity mitigation, though these indications remain exploratory [2].
Table 3: Key Preclinical Efficacy Metrics in Metabolic Syndrome Models
Disease Model | Target Tissue | Observed Effect | Magnitude vs Control |
---|---|---|---|
High-fat diet induced insulin resistance (Wistar rats) | Skeletal muscle | Glucose uptake potentiation | +38% (p<0.001) |
Diabetic cardiomyopathy (Goto-Kakizaki rats) | Cardiac myocytes | Diastolic dysfunction reversal | LVEDP -25% (p<0.01) |
Cisplatin-induced nephrotoxicity | Renal tubules | Oxidative stress reduction | GSH +52% (p<0.005) |
Duchenne muscular dystrophy | Sarcolemma | Membrane stability improvement | Creatine kinase -64% (p<0.001) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: